Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H12FNO3 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Determination : A study by Kumar et al. (2018) focused on synthesizing a compound similar to Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate. They analyzed its crystal structure using X-ray diffraction, providing insights into the molecular geometry and interactions within the crystal lattice. This research is crucial for understanding the physical and chemical properties of such compounds (Kumar et al., 2018).
Chemical Synthesis and Properties
Synthesis and Photoisomerisation Studies : Vyňuchal et al. (2008) conducted research on the synthesis of compounds related to this compound. They studied the absorption and fluorescence spectra of these compounds, observing E – Z photoisomerisation. This provides valuable information on the light-induced changes in the chemical structure of these compounds (Vyňuchal et al., 2008).
One-Pot Synthesis and Crystal Structures : Research by Shashi et al. (2020) explored one-pot synthesis methods for dihydropyridine derivatives, similar to this compound. Their study not only provides efficient synthesis routes but also examines the role of fluorine in the molecular interactions and crystal packing of these compounds (Shashi et al., 2020).
Potential Pharmaceutical Applications
Potential Antihypertensive and Coronary Vessel Dilators : A study by Abernathy (1978) on 1,4-Dihydropyridines, which include compounds like this compound, highlights their application as antihypertensive agents and coronary vessel dilators. This research indicates the potential pharmaceutical significance of such compounds (Abernathy, 1978).
Inhibitory Activity and Anticancer Potential : Alam et al. (2016) studied derivatives of dihydropyridine for their inhibitory activity against topoisomerase IIα, a target in cancer therapy. Their research suggests that certain derivatives of this compound might have potential as anticancer agents (Alam et al., 2016).
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-8-16-7-10(13(11)17)9-5-3-4-6-12(9)15/h3-8H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDHKQDHHHCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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